molecular formula C25H35NO4 B11502311 2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(piperidin-1-yl)cyclohex-2-en-1-one

2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(piperidin-1-yl)cyclohex-2-en-1-one

Cat. No.: B11502311
M. Wt: 413.5 g/mol
InChI Key: PPCCPSADUFGPLZ-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperidine ring, and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the diethoxyphenylacetyl intermediate: This step involves the acylation of 3,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclohexene ring formation: The intermediate is then subjected to a cyclization reaction with a suitable cyclohexanone derivative under basic conditions to form the cyclohexene ring.

    Piperidine ring introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE
  • **2-[2-(3,4-DIHYDROXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE

Uniqueness

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-(PIPERIDIN-1-YL)CYCLOHEX-2-EN-1-ONE is unique due to the presence of the diethoxyphenyl group, which imparts distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one

InChI

InChI=1S/C25H35NO4/c1-5-29-22-11-10-18(15-23(22)30-6-2)14-20(27)24-19(26-12-8-7-9-13-26)16-25(3,4)17-21(24)28/h10-11,15H,5-9,12-14,16-17H2,1-4H3

InChI Key

PPCCPSADUFGPLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C2=C(CC(CC2=O)(C)C)N3CCCCC3)OCC

Origin of Product

United States

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